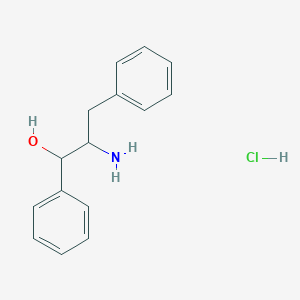

2-Amino-1,3-diphenylpropan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

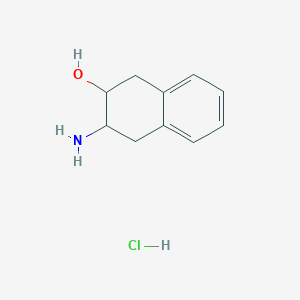

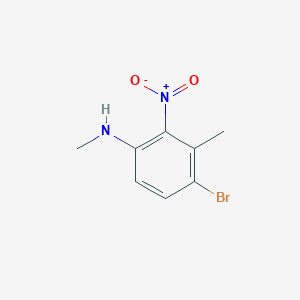

2-Amino-1,3-diphenylpropan-1-ol hydrochloride is an organic compound with the CAS Number: 108714-45-0 . It has a molecular weight of 263.77 . The compound is typically stored at room temperature and appears as a powder .

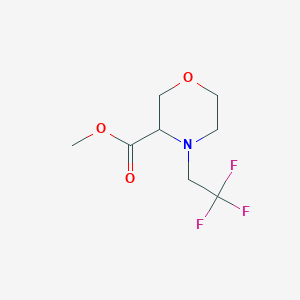

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-1,3-diphenylpropan-1-ol hydrochloride . The InChI code is 1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H .Physical And Chemical Properties Analysis

This compound has a melting point of 247-250°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Analytical Applications

The ninhydrin reaction, involving primary amino groups to form Ruhemann's purple (RP), is significant in analytical chemistry, including the analysis of amino acids, peptides, and proteins. This reaction is adaptable across various scientific fields such as agricultural, biochemical, clinical, environmental, and forensic sciences due to its unique ability to form a soluble chromophore by all reacting primary amines, making it invaluable for detecting, isolating, and analyzing numerous compounds of interest (Friedman, 2004).

Bioorganometallic Chemistry

Molybdocene dichloride, along with other metallocenes, has been explored for its bioorganometallic chemistry, primarily due to its potent antitumor properties. The study of molybdocene dichloride focuses on its catalytic properties in organic synthesis and polymer chemistry, with emerging interest in its biological chemistry due to the antitumor properties of titanocene dichloride (Waern & Harding, 2004).

Environmental Monitoring

Polybrominated diphenyl ethers (PBDEs) are used as flame retardants and have become ubiquitous in the environment and in people due to their widespread use and lipophilicity. A review of PBDE concentrations in environmental media and human tissues reveals significant increases in levels over the last 30 years, highlighting the need for monitoring and understanding the environmental impact of such compounds (Hites, 2004).

Hydrophilic Interaction Chromatography

Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples. It uses polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile, making it an alternative to reversed-phase liquid chromatography for polar or ionic compounds. HILIC is increasingly popular due to its compatibility with mass spectrometry and its complementary selectivity to reversed-phase and other chromatographic modes (Jandera, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action

The primary targets of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

As with the target of action, more research is needed to fully elucidate how this compound interacts with its targets .

Biochemical Pathways

Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride’s action are currently under investigation. Understanding these effects will provide valuable insights into the compound’s therapeutic potential and safety profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets .

Eigenschaften

IUPAC Name |

2-amino-1,3-diphenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHMVYQJZNPCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1381013.png)

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)

![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)

![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)